N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

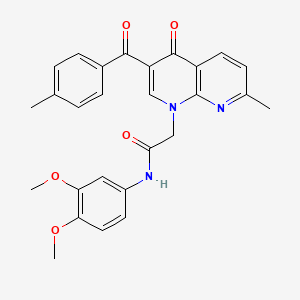

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a 1,8-naphthyridine derivative characterized by:

- Core structure: A 1,8-naphthyridine ring substituted with a 4-methylbenzoyl group at position 3, a methyl group at position 7, and a 4-oxo moiety.

- Acetamide side chain: Linked to a 3,4-dimethoxyphenyl group, contributing hydrogen bond acceptors (methoxy oxygen atoms) and moderate lipophilicity (estimated logP ~4.9) .

- Molecular weight: ~479.53 g/mol (calculated from C₂₇H₂₅N₃O₅).

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-16-5-8-18(9-6-16)25(32)21-14-30(27-20(26(21)33)11-7-17(2)28-27)15-24(31)29-19-10-12-22(34-3)23(13-19)35-4/h5-14H,15H2,1-4H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALYODTIBOGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Naphthyridine core : A bicyclic structure known for various biological activities.

- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Benzoyl moiety : Enhances the compound's pharmacological properties.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 401.48 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the naphthyridine core : This involves cyclization reactions that yield the naphthyridine framework.

- Introduction of substituents : The dimethoxyphenyl and benzoyl groups are introduced through electrophilic aromatic substitution or acylation reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or other bacterial enzymes essential for replication.

Anticancer Potential

Several studies have highlighted the anticancer properties associated with naphthyridine derivatives. The compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to other therapeutic agents.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values < 10 µg/mL. |

| Study 2 | Showed cytotoxic effects in breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Study 3 | Investigated enzyme inhibition and found that the compound significantly inhibited PI3K activity in vitro. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3,4-difluorophenyl)-2-[7-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (G313-0086)

- Key differences :

- Aromatic substituent : 3,4-difluorophenyl instead of 3,4-dimethoxyphenyl.

- Functional group : Sulfonyl (-SO₂-) replaces benzoyl (-CO-) at position 3.

- Properties :

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (E999-0401)

- Key differences :

- Benzoyl substituent : 4-ethylbenzoyl replaces 4-methylbenzoyl.

- Properties: Molecular weight: 485.54 g/mol (C₂₈H₂₇N₃O₅).

Variations in the Heterocyclic Core

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

- Key differences :

- Core structure : 1,5-naphthyridine instead of 1,8-naphthyridine.

- Substituents : Bulky adamantyl group at N3 and pentyl chain at N1.

- Properties: Molecular weight: 422.56 g/mol (C₂₆H₃₅N₃O₂).

Goxalapladib (CAS-412950-27-7)

- Key differences :

- Core structure : 1,8-naphthyridine with a trifluoromethyl biphenyl and piperidinyl-methoxyethyl substituents.

- Properties :

Analogues with Alternative Scaffolds

N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compounds 5–18)

Key Research Findings

- Electronic Effects : Fluorine substitution (G313-0086) enhances metabolic stability but may reduce solubility, whereas methoxy groups (target compound) improve hydrogen bonding .

- Lipophilicity : Ethylbenzoyl (E999-0401) increases logP, favoring tissue penetration but risking hepatotoxicity .

- Scaffold Flexibility : Benzoquinazoline derivatives () demonstrate that alternative cores retain bioactivity while modulating solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.